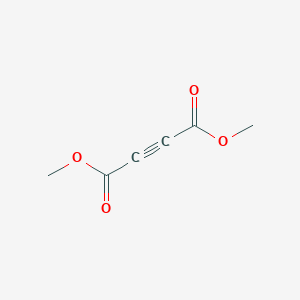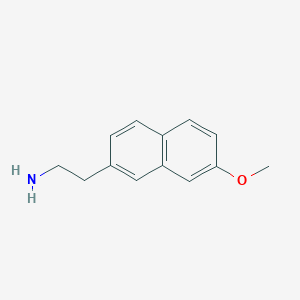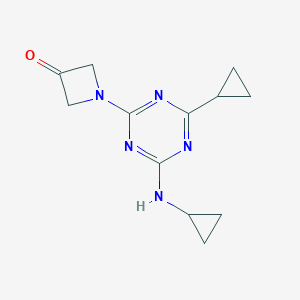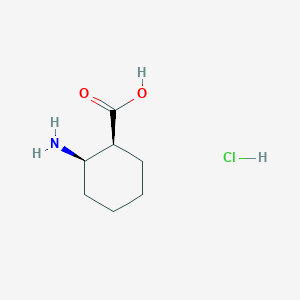
Acétylènedicarboxylate de diméthyle
Vue d'ensemble
Description
Dimethyl acetylenedicarboxylate is an organic compound with the formula CH₃O₂CC₂CO₂CH₃. It is a di-ester in which the ester groups are conjugated with a carbon-carbon triple bond. This compound is highly electrophilic and is widely employed as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction. It is also a potent Michael acceptor .
Applications De Recherche Scientifique
Dimethyl acetylenedicarboxylate is a versatile reagent in organic synthesis. It is used in:
Chemistry: As a building block in the synthesis of complex molecules and in cycloaddition reactions.
Biology: As an inhibitor of oxidative phosphorylation.
Medicine: In the preparation of pharmaceutical compounds such as nedocromil.
Industry: In the production of polymers and other industrial chemicals.
Mécanisme D'action
Target of Action
Dimethyl acetylenedicarboxylate (DMAD) is a highly electrophilic di-ester . Its primary targets are molecules that can act as nucleophiles, such as sulfur, nitrogen, and oxygen-containing compounds . These nucleophiles are attracted to the electrophilic nature of DMAD and can form bonds with it.
Mode of Action
DMAD interacts with its targets through cycloaddition reactions, such as the Diels-Alder reaction . In these reactions, DMAD acts as a dienophile, a molecule that combines with a conjugated diene to form a cycloadduct . DMAD can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions . The result of these interactions is the formation of new cyclic compounds .
Biochemical Pathways
DMAD’s interactions with its targets can lead to the formation of a variety of complex organic compounds . For example, DMAD can react with triphenylphosphine in the presence of benzotriazole, leading to the formation of phosphorus ylides . These ylides are important in synthetic organic chemistry, especially in the synthesis of naturally occurring products and compounds with biological and pharmacological activities .
Result of Action
The molecular and cellular effects of DMAD’s action depend on the specific reactions it undergoes. For instance, in reactions with triphenylphosphine and benzotriazole, DMAD contributes to the formation of phosphorus ylides . These ylides can be used to synthesize a variety of biologically active compounds .
Action Environment
The action, efficacy, and stability of DMAD can be influenced by various environmental factors. For example, the presence of other reactants can affect the course of the reactions DMAD participates in . Additionally, factors such as temperature and solvent can also influence the reactions . DMAD is soluble in most organic solvents but is insoluble in water , which can affect its reactivity and the types of reactions it can participate in.
Analyse Biochimique
Biochemical Properties
Dimethyl acetylenedicarboxylate plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles such as sulfur, nitrogen, and oxygen in Michael reactions . These interactions often result in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules. The compound’s ability to act as a dienophile in Diels-Alder reactions also highlights its importance in forming cyclic structures, which are common in many natural products and pharmaceuticals .
Cellular Effects
Dimethyl acetylenedicarboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to interact with cellular nucleophiles, leading to modifications in cellular proteins and enzymes. These interactions can result in changes in cell function, including alterations in metabolic pathways and gene expression . Additionally, the compound’s reactivity can lead to the formation of reactive intermediates, which may have further downstream effects on cellular processes .
Molecular Mechanism
At the molecular level, dimethyl acetylenedicarboxylate exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For example, its interaction with thiol groups in proteins can result in the formation of thioether bonds, which can alter the protein’s function . The compound’s ability to participate in cycloaddition reactions also allows it to form complex structures with other biomolecules, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl acetylenedicarboxylate can change over time. The compound is relatively stable under standard conditions but can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it has been observed to cause sustained changes in gene expression and metabolic activity . The stability and degradation of the compound are important considerations in its use in biochemical research.
Dosage Effects in Animal Models
The effects of dimethyl acetylenedicarboxylate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting the formation of new carbon-carbon bonds in metabolic pathways . At high doses, it can be toxic and cause adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels.
Metabolic Pathways
Dimethyl acetylenedicarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into larger organic molecules. The compound’s role as a Michael acceptor and dienophile allows it to participate in reactions that form new carbon-carbon bonds, which are essential in various metabolic processes . These interactions can affect metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, dimethyl acetylenedicarboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments, where it can exert its biochemical effects . The compound’s electrophilic nature allows it to bind to nucleophilic sites on transport proteins, facilitating its movement within the cell .
Subcellular Localization
Dimethyl acetylenedicarboxylate is localized to specific subcellular compartments, where it can interact with target biomolecules. The compound’s electrophilic nature and ability to form covalent bonds with nucleophilic sites on proteins and enzymes direct it to specific cellular locations . Post-translational modifications and targeting signals also play a role in its subcellular localization, ensuring that the compound reaches the appropriate cellular compartments to exert its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl acetylenedicarboxylate is prepared by brominating maleic acid to form dibromo succinic acid, which is then dehydrohalogenated with potassium hydroxide to yield acetylenedicarboxylic acid. The acid is subsequently esterified with methanol in the presence of sulfuric acid as a catalyst .
Industrial Production Methods
The industrial production of dimethyl acetylenedicarboxylate follows the same general method as the laboratory synthesis. The process involves the bromination of maleic acid, dehydrohalogenation, and esterification with methanol and sulfuric acid .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl acetylenedicarboxylate undergoes various types of reactions, including:
Cycloaddition Reactions: It acts as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.
Michael Reactions: It is a potent Michael acceptor, reacting with nucleophiles such as sulfur, nitrogen, and oxygen.
Thermal Cyclization: It can undergo thermal cyclization to form quinolone derivatives.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve dienes or dipolar compounds under mild conditions.
Michael Reactions: Utilize nucleophiles like thiols, amines, and alcohols.
Thermal Cyclization: Requires heating in solvents like diphenyl ether.
Major Products
Cycloaddition Reactions: Produce cyclohexene derivatives.
Michael Reactions: Yield enamine adducts.
Thermal Cyclization: Forms quinolone derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl propiolate
- Hexafluoro-2-butyne
- Acetylene
Uniqueness
Dimethyl acetylenedicarboxylate is unique due to its high electrophilicity and versatility in various chemical reactions. Its ability to act as both a dienophile and a Michael acceptor makes it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
dimethyl but-2-ynedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-9-5(7)3-4-6(8)10-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHILMKFSCRWWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061088 | |
| Record name | 2-Butynedioic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-42-5 | |
| Record name | Dimethyl acetylenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylenedicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl acetylenedicarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butynedioic acid, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butynedioic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl butynedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL ACETYLENEDICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HZA2PL15F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions does dimethyl acetylenedicarboxylate commonly undergo?
A1: Dimethyl acetylenedicarboxylate readily participates in various reactions, including: * Diels-Alder Reactions: As a potent dienophile, DMAD reacts with dienes to form six-membered rings. This reaction is frequently employed in the synthesis of complex organic molecules. [, , , , ] * Cycloadditions: DMAD participates in [3+2] cycloadditions with 1,3-dipoles like nitrile imines and azides, leading to five-membered heterocycles. [, , ] * Addition Reactions: Nucleophiles such as amines, thiols, and phosphines can add to the triple bond of DMAD. These reactions often proceed with high regio- and stereoselectivity. [, , , , , , ] * Cyclocondensations: DMAD reacts with various bifunctional nucleophiles like diamines and amidines to form heterocyclic systems through cyclocondensation reactions. [, ]
Q2: How does the reactivity of dimethyl acetylenedicarboxylate differ from other alkynes?
A2: The two electron-withdrawing ester groups in DMAD significantly enhance its reactivity compared to simple alkynes. This makes it a powerful electrophile, facilitating reactions with various nucleophiles and dienes. [, , ]
Q3: Can you provide an example of a stereoselective reaction of dimethyl acetylenedicarboxylate?
A3: Organocopper reagents react with DMAD in a highly stereoselective manner to yield predominantly the cis addition product, a 2-substituted maleate. []
Q4: Does dimethyl acetylenedicarboxylate react differently with amines and hydrazines?
A4: Yes, while amines typically form enamine tautomers upon addition to DMAD, hydrazines preferentially yield imine tautomers. []
Q5: What is the molecular formula and weight of dimethyl acetylenedicarboxylate?
A5: The molecular formula is C6H6O4, and the molecular weight is 142.11 g/mol.
Q6: What are the characteristic spectroscopic features of dimethyl acetylenedicarboxylate?
A6: DMAD exhibits distinctive peaks in various spectroscopic techniques: * NMR: A singlet around 3.8 ppm in the 1H NMR spectrum corresponds to the methyl ester protons. * IR: A strong absorption band around 2200 cm-1 in the IR spectrum is characteristic of the carbon-carbon triple bond.
Q7: Does the reactivity of dimethyl acetylenedicarboxylate pose any challenges in its handling and storage?
A7: Due to its high reactivity, DMAD should be stored under inert atmosphere and handled with care to prevent unwanted reactions with moisture or air.
Q8: Are there any examples of dimethyl acetylenedicarboxylate being used in catalytic reactions?
A8: While DMAD is not typically used as a catalyst, it plays a crucial role in several metal-catalyzed reactions, like the Rh-catalyzed [4+2] cycloaddition with 1,3-dienes to form chiral cyclohexa-1,4-dienes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl] hydrogen sulfate](/img/structure/B127752.png)


![2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone](/img/structure/B127759.png)





